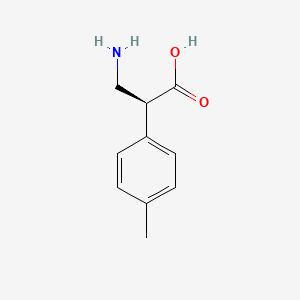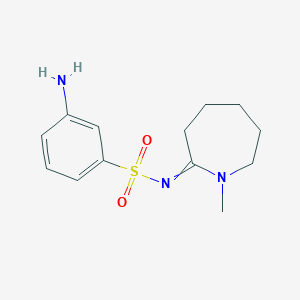
3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide” is C13H19N3O2S . Its molecular weight is 281.37 g/mol .Physical and Chemical Properties Analysis
The compound is a powder . It has a predicted boiling point of 474.3 °C at 760 mmHg , a predicted density of 1.3 g/cm^3 , and a predicted refractive index of n 20D 1.62 .Applications De Recherche Scientifique
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide compounds, including 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide, play a critical role in the development of inhibitors for various diseases. Their applications span across several domains, including but not limited to antibacterial, antiviral (especially HIV), anticancer, and treatments for Alzheimer’s disease. The versatility of sulfonamides is highlighted by their ability to inhibit a wide range of enzymes and receptors, such as tyrosine kinases, human immunodeficiency virus protease-1 (HIV-1), histone deacetylase 6, and protein tyrosine phosphatase 1B. These compounds' efficacy in various therapeutic areas underscores their importance in ongoing drug discovery and development efforts (Gulcin & Taslimi, 2018).
Sulfonamide Derivatives as Medicinal Agents
The chemical structure modifications of classical sulfonamides have led to a wide array of derivatives displaying broad bioactive spectra. These derivatives have found applications in treating and managing microbial infections, cancer, glaucoma, inflammation, and neurological disorders, among others. The ongoing research in sulfonamide-based chemistry is pivotal for designing new drug molecules with enhanced activity and reduced toxicity, highlighting the compound class's potential in medicinal chemistry (He Shichao et al., 2016).
Environmental and Health Impacts
The presence of sulfonamides, including derivatives like this compound, in the environment raises concerns about their impact on human health and ecosystems. Research indicates that even small amounts of these compounds can lead to microbial population changes, potentially posing risks to human health on a global scale. This aspect underscores the importance of monitoring and managing the environmental presence of sulfonamides to mitigate potential hazards (Baran et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-16-9-4-2-3-8-13(16)15-19(17,18)12-7-5-6-11(14)10-12/h5-7,10H,2-4,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKBSTOSBAALMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1=NS(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1522492.png)
![2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate](/img/structure/B1522494.png)


![butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate](/img/structure/B1522497.png)
![Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1522498.png)

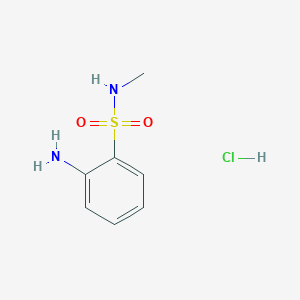
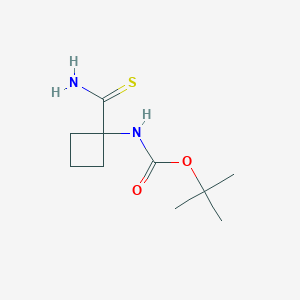
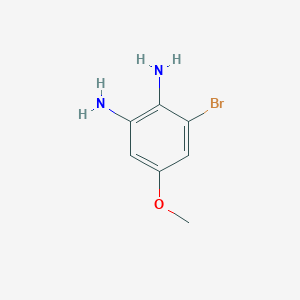
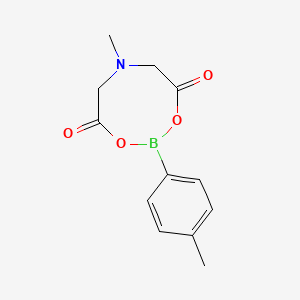
![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)
